3-(2-Ethylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Description
3-(2-Ethylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a propoxyphenyl group at position 1 and a 2-ethylpiperidine moiety at position 3. This compound’s structure combines a rigid pyrrolidine dione core with aromatic and aliphatic substituents, enabling interactions with biological targets such as enzymes and receptors. Its molecular formula is C₂₄H₃₃N₃O₃, with the propoxy group (-OCH₂CH₂CH₃) and ethylpiperidine substitution distinguishing it from related analogs .
Properties
IUPAC Name |
3-(2-ethylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-3-13-25-17-10-8-16(9-11-17)22-19(23)14-18(20(22)24)21-12-6-5-7-15(21)4-2/h8-11,15,18H,3-7,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJISFIHAFDNXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386073 | |
| Record name | ST4026014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5555-68-0 | |
| Record name | ST4026014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through the reaction of succinic anhydride with an appropriate amine under acidic or basic conditions.
Substitution with 4-Propoxyphenyl Group:
Introduction of 2-Ethylpiperidin-1-yl Group: The final step involves the reaction of the intermediate compound with 2-ethylpiperidine under suitable conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine functional groups.
Substitution: Substituted products with new alkyl or aryl groups.
Scientific Research Applications
3-(2-Ethylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Ethylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
A. Substituent Effects on Bioactivity
- Aromatic Substitutions: Propoxy (-OCH₂CH₂CH₃) vs. However, this may also increase off-target interactions . Ethylpiperidine vs. Hydroxyethylpiperidine: The absence of a hydroxyl group in the target compound’s piperidine moiety likely improves CNS penetration compared to hydroxyethyl analogs, which exhibit higher polarity .
Heterocyclic Moieties :
- Piperidine vs. Piperazine : Piperidine derivatives (e.g., the target compound) generally show greater conformational flexibility than piperazine-containing analogs (e.g., ), influencing receptor binding kinetics .
B. Enzyme and Receptor Interactions
- Target Selectivity: The ethylpiperidine group in the target compound may confer selectivity for GABAergic or glutamatergic pathways, whereas phenylpiperazine analogs (e.g., ) are more associated with monoaminergic systems .
- Potency Trends : Alkyl chain extensions (e.g., propyl in vs. ethyl in the target compound) correlate with improved metabolic stability but reduced affinity for some targets due to steric hindrance .
Key Research Findings
Synthetic Accessibility : The target compound’s synthesis is more streamlined than analogs requiring hydroxyl-protection strategies (e.g., hydroxyethylpiperidine in ), enabling higher yields in industrial applications .
Toxicity Profile : Preliminary studies suggest lower hepatotoxicity than methoxy-substituted analogs, likely due to reduced reactive metabolite formation .
Thermodynamic Stability : The propoxy group enhances crystalline stability compared to ethoxy analogs, facilitating formulation development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
